molecular formula C12H11NO3 B015733 Ethyl 4-oxo-4H-quinolizine-3-carboxylate CAS No. 88612-71-9

Ethyl 4-oxo-4H-quinolizine-3-carboxylate

Cat. No. B015733
CAS No.: 88612-71-9
M. Wt: 217.22 g/mol
InChI Key: GBDJVIYRDRPISB-UHFFFAOYSA-N
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Patent
US06706528B2

Procedure details

Ethyl 4-oxo-4H-quinolizine-3-carboxylate (1) (1 g, 4.0 mmol) was dissolved in 2 ml DMF followed by the addition of POCl3 (1.0 ml, 11 mmol). The reaction mixture was stirred for 1 h, poured into 100 ml water and extracted three times with 100 ml dichloromethane. Evaporation of the organic solvent gave a sticky yellow solid, which was further purified by flash chromatography (ethyl acetate), followed by overnight stirring with 10 ml ether to remove the last traces of DMF. Filtration of the suspension and drying in vacuo gave a bright yellow powder (920 mg, 93%). M.p. 179-181° C. 1H NMR (δ, CDCl3): 1.43 (t, J=7 Hz), 4.42 (q, J=7 Hz), 7.51 (dd, J=7 Hz, J=7 Hz, 1H), 8.06 (dd, J=7, J=7 Hz, 1H), 8.80 (s, 1H), 9.57 (d, J=7 Hz), 9.90 (s, 1H). MS: m/z 245.0683; required for C13H11NO4: 245.0688.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:11]2[C:6]([CH:7]=[CH:8][CH:9]=[CH:10]2)=[CH:5][CH:4]=[C:3]1[C:12]([O:14][CH2:15][CH3:16])=[O:13].O=P(Cl)(Cl)Cl.O.CN([CH:26]=[O:27])C>>[CH:26]([C:5]1[CH:4]=[C:3]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:2](=[O:1])[N:11]2[C:6]=1[CH:7]=[CH:8][CH:9]=[CH:10]2)=[O:27]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O=C1C(=CC=C2C=CC=CN12)C(=O)OCC
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with 100 ml dichloromethane
CUSTOM
Type
CUSTOM
Details
Evaporation of the organic solvent
CUSTOM
Type
CUSTOM
Details
gave a sticky yellow solid, which
CUSTOM
Type
CUSTOM
Details
was further purified by flash chromatography (ethyl acetate)
WAIT
Type
WAIT
Details
followed by overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
stirring with 10 ml ether
CUSTOM
Type
CUSTOM
Details
to remove the last traces of DMF
FILTRATION
Type
FILTRATION
Details
Filtration of the suspension
CUSTOM
Type
CUSTOM
Details
drying in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C=1C=C(C(N2C=CC=CC12)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 920 mg
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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